2-(3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11F2N3O2 |
|---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
2-[3-[3-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C11H11F2N3O2/c12-11(13)17-8-3-1-2-7(6-8)10-15-9(4-5-14)18-16-10/h1-3,6,11H,4-5,14H2 |
InChI Key |
MITUDMLKFFTCQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=NOC(=N2)CCN |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazide Precursors
The most widely reported method involves cyclization of acylhydrazides with nitriles or carboxylic acid derivatives under acidic conditions. For example, naphthofuran-2-carbohydrazide intermediates have been cyclized using phosphorus oxychloride (POCl₃) to form oxadiazole cores. In the case of 2-(3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine, the reaction typically proceeds via:
-
Condensation of 3-(difluoromethoxy)benzohydrazide with a β-alanine-derived nitrile
Key optimization parameters include:
-
Solvent selection : Dichloromethane (DCM) yields superior results compared to THF or DMF due to better reagent solubility
-
Catalyst loading : Stoichiometric POCl₃ (1.2–1.5 equivalents) prevents incomplete cyclization
-
Temperature control : Reactions above 90°C risk decomposition of the difluoromethoxy group
[3+2] Cycloaddition Strategies
Alternative routes employ nitrile oxides reacting with amidoximes. This method demonstrates particular utility when introducing electron-withdrawing groups like difluoromethoxy:
A study using benzamidoxime and ethyl salicylate achieved 72% yield for analogous structures, though the difluoromethoxy variant required extended reaction times (24–36 hours).
Functionalization of the Oxadiazole Core
Nucleophilic Amination
Reaction of 5-chloro-1,2,4-oxadiazole intermediates with ethylamine derivatives:
Optimized conditions :
Reductive Amination
For oxadiazoles bearing ketone groups at C5:
This method produced 68% yield in model compounds but requires strict moisture control to prevent difluoromethoxy hydrolysis.
Reaction Optimization Data
Comparative studies reveal critical parameters for maximizing yield and purity:
| Parameter | Condition A | Condition B | Optimal Value |
|---|---|---|---|
| Cyclization Temperature | 80°C | 100°C | 90°C |
| POCl₃ Equivalents | 1.0 | 1.5 | 1.2 |
| Solvent Polarity | DCM (ε 8.9) | DMF (ε 36.7) | DCM |
| Amine Coupling Time | 3h | 8h | 5h |
Source analysis indicates DCM increases oxadiazole yields by 15–20% compared to polar aprotic solvents. The difluoromethoxy group’s electron-withdrawing nature necessitates milder conditions (pH 6–7) to prevent demethylation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
Key spectral signatures :
-
¹H NMR (400 MHz, CDCl₃):
δ 6.85–7.45 (m, 4H, aromatic), 4.21 (t, J=6.5 Hz, OCHF₂), 3.15 (q, J=6.8 Hz, CH₂NH₂) -
¹³C NMR :
165.8 (C=N), 152.3 (OCHF₂), 118.5–130.2 (aromatic Cs)
Challenges and Mitigation Strategies
Difluoromethoxy Group Stability
The -OCF₂H moiety undergoes hydrolysis above pH 8.5:
Solutions :
Regioselectivity in Oxadiazole Formation
Competing 1,3,4- vs 1,2,4-oxadiazole formation is minimized by:
Industrial-Scale Considerations
Batch process economics analysis reveals:
Chemical Reactions Analysis
Core Reaction Mechanisms
The compound participates in three primary reaction types:
1.1 Nucleophilic Substitution
The ethanamine side chain (-CH2CH2NH2) undergoes nucleophilic reactions with:
-
Acyl chlorides to form amides
-
Carbonyl compounds to generate imines or Schiff bases
-
Alkyl halides for N-alkylation
Example reaction:
2-(3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine + Acetyl Chloride → N-Acetyl derivative
1.2 Oxadiazole Ring Modifications
The 1,2,4-oxadiazole ring exhibits:
-
Electrophilic aromatic substitution at position 3 (limited by electron-withdrawing F groups)
-
Ring-opening under strong acidic/basic conditions
-
[4+2] cycloadditions with dienes
1.3 Difluoromethoxy Group Reactivity
The -OCF2H moiety participates in:
-
Hydrolysis to phenolic derivatives under alkaline conditions
-
Radical reactions due to C-F bond polarization
-
Hydrogen-bonding interactions influencing solubility
Documented Reaction Pathways
Experimental data reveal four validated reaction pathways:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Acylation | DCM, RT, Triethylamine | Amides (85-92% yield) | Ethanolamine protons show highest reactivity |
| Oxidation | KMnO4/H2SO4 | Carboxylic acid derivative | Selective oxidation of terminal amine to nitro group |
| Complexation | Transition metal salts | Coordination complexes | Cu(II) forms stable octahedral complexes |
| Reductive Amination | NaBH3CN, MeOH | Secondary amines | pH-dependent conversion efficiency |
Catalytic Interactions
Studies demonstrate enhanced reactivity with:
-
Palladium catalysts : Enables Suzuki-Miyaura couplings at phenyl ring
-
Organocatalysts : Accelerates asymmetric transformations at amine group
-
Phase-transfer catalysts : Improves reaction rates in biphasic systems
Notable limitation: The difluoromethoxy group inhibits Friedel-Crafts alkylation due to electron-withdrawing effects (-OCF2H σ* = 0.34).
Stability Under Chemical Stress
Accelerated degradation studies show:
| Condition | Half-Life | Primary Degradants |
|---|---|---|
| 0.1N HCl, 40°C | 48 hrs | Oxadiazole-opened diamine |
| 0.1N NaOH, 25°C | 12 hrs | 3-Hydroxyphenyl derivative |
| UV Light, 300nm | 6 hrs | Radical dimerization products |
Data correlates with structural analogs from PubChem CID 3157458 .
Scientific Research Applications
The biological activity of 2-(3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine is primarily attributed to the oxadiazole ring, which is known for modulating various biological pathways. Compounds with oxadiazole structures have been reported to exhibit:
- Antimicrobial Activity : Some studies suggest that oxadiazole derivatives can inhibit the growth of bacteria and fungi.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in preliminary studies.
- Potassium Channel Modulation : Initial findings indicate potential interactions with potassium channels (specifically Kv1.3), suggesting applications in treating autoimmune diseases .
Medicinal Chemistry Applications
The unique structure of this compound allows for various modifications to enhance its efficacy or selectivity. Notable applications include:
- Drug Development : The compound serves as a lead structure for synthesizing new drugs targeting specific diseases.
- Biological Assays : It can be utilized in assays to evaluate the efficacy of new therapeutic agents against various biological targets.
Several studies have explored the applications of this compound:
- Anticancer Studies : In vitro assays demonstrated that derivatives of oxadiazole compounds exhibited significant cytotoxicity against various cancer cell lines, indicating potential as anticancer agents.
- Autoimmune Disease Modulation : Research focused on the interaction of the compound with Kv1.3 potassium channels showed promise in modulating immune responses, suggesting therapeutic implications for autoimmune conditions.
Mechanism of Action
The mechanism of action of 2-(3-(3-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. The difluoromethoxy group and oxadiazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The difluoromethoxy group in the target compound introduces both electron-withdrawing effects and lipophilicity, which are critical for membrane penetration and target engagement. This contrasts with methoxy (electron-donating) or chloro (moderately electron-withdrawing) substituents in analogs . In PDE4 inhibitors like roflumilast, the difluoromethoxy group contributes to nanomolar potency (IC50 = 0.8 nM in human neutrophils), surpassing analogs with methoxy or non-fluorinated groups .
Hydrochloride or trifluoroacetate salts (e.g., ) improve aqueous solubility, a factor critical for oral bioavailability.
Structural Flexibility: Analogs with bulky substituents (e.g., phenylmethanamine in ) exhibit higher molecular weights and reduced conformational flexibility, which may limit binding to compact active sites.
Research Findings and Implications
- Anti-inflammatory Potential: The difluoromethoxy group’s role in roflumilast’s efficacy (IC50 = 2–21 nM across leukocytes) suggests that the target compound may similarly inhibit inflammatory mediators like TNF-α or LTB4 .
- Metabolic Stability: Fluorinated groups resist oxidative metabolism, as seen in roflumilast N-oxide, a major metabolite with retained activity . This contrasts with non-fluorinated analogs, which may undergo faster degradation.
- SAR Insights :
- Chlorine vs. Fluorine : The 4-chlorophenyl analog may exhibit stronger σ-electron interactions but lower metabolic stability than the difluoromethoxy derivative.
- Methoxy Groups : While improving solubility, methoxy substituents (e.g., ) reduce potency in PDE4 inhibition models compared to fluorinated analogs .
Q & A
Basic: What synthetic methodologies are effective for synthesizing 2-(3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclocondensation of amidoxime intermediates with activated carboxylic acid derivatives. A validated approach includes:
Amidoxime Formation : React 3-(difluoromethoxy)benzoyl chloride with aminoacetonitrile hydrochloride in the presence of hydroxylamine to form the amidoxime precursor.
Oxadiazole Cyclization : Treat the amidoxime with trifluoroacetic anhydride (TFAA) under reflux to form the 1,2,4-oxadiazole ring .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.
Optimization Tips :
- Control reaction temperature (70–80°C) to minimize side products.
- Use catalytic DMAP to accelerate cyclization .
Basic: What analytical techniques confirm the structural integrity of the difluoromethoxy and oxadiazole moieties?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 296.1 (calculated).
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to verify purity (>98%) .
Intermediate: How can researchers design in vitro assays to evaluate serotonin receptor (5-HT) binding affinity for this compound?
Answer:
Based on structural analogs like L-694,247 (a 5-HT₁D ligand):
Radioligand Binding Assays :
- Use [³H]5-CT for 5-HT₁ receptors or [³H]GR125743 for 5-HT₁B/1D subtypes.
- Incubate with transfected HEK293 cells expressing human 5-HT receptors (1–100 nM compound concentration).
- Calculate IC₅₀ values via nonlinear regression .
Functional Assays :
Advanced: What role does the difluoromethoxy group play in metabolic stability and pharmacokinetics compared to non-fluorinated analogs?
Answer:
- Metabolic Stability : The difluoromethoxy group reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4) due to C-F bond strength. In vitro microsomal assays show a 2–3× increase in half-life compared to methoxy analogs .
- Lipophilicity : LogP increases by ~0.5 units, enhancing blood-brain barrier permeability (predicted via PAMPA assays).
- In Vivo PK : In rodent studies, fluorinated analogs exhibit higher AUC (area under the curve) and lower clearance rates .
Advanced: How can computational modeling predict binding modes of this compound to 5-HT receptors?
Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to dock the compound into 5-HT receptor crystal structures (e.g., 5-HT₁B, PDB: 4IAR).
- Key Interactions :
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-receptor complex.
Advanced: How to resolve contradictions in reported pharmacological data for oxadiazole-ethanamine derivatives?
Answer:
Contradictions (e.g., varying IC₅₀ values across studies) arise from:
Assay Conditions : Differences in buffer pH, ion concentration, or cell lines (e.g., CHO vs. HEK293). Standardize protocols using guidelines from the IUPHAR/BPS Guide .
Isomerism : Check for racemic mixtures; use chiral HPLC to isolate enantiomers and retest activity .
Off-Target Effects : Perform counter-screening against adrenergic or dopaminergic receptors to confirm selectivity .
Advanced: What strategies improve aqueous solubility of this compound for in vivo studies?
Answer:
- Salt Formation : Prepare hydrochloride salts (e.g., 2-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine HCl) to enhance solubility (>10 mg/mL in PBS) .
- Prodrug Design : Introduce phosphate or amino acid esters (e.g., glycine conjugate) cleaved in vivo by phosphatases .
- Nanoformulation : Use liposomal encapsulation (DSPC/cholesterol) to achieve sustained release .
Advanced: Are there known off-target interactions with ion channels or kinases?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
